molecular formula C17H22O2 B1238948 1,9,16-Heptadecatriene-4,6-diyne-3,8-diol CAS No. 63898-22-6

1,9,16-Heptadecatriene-4,6-diyne-3,8-diol

Cat. No. B1238948
CAS RN: 63898-22-6
M. Wt: 258.35 g/mol
InChI Key: OLUQMFYBNOJBQQ-RCQSYPNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,9,16-Heptadecatriene-4,6-diyne-3,8-diol is a natural product found in Artemisia campestris, Neopanax arboreus, and other organisms with data available.

Scientific Research Applications

Cytotoxicity and Anticancer Properties

1,9,16-Heptadecatriene-4,6-diyne-3,8-diol has demonstrated significant cytotoxicity against tumor cells, suggesting potential anticancer properties. This compound was isolated from various natural sources and showed notable activity against L1210 tumor cells (Jung et al., 2002). Similar findings were observed in a study focusing on Dendropanax arboreus, further supporting its cytotoxic effects (Setzer et al., 1995).

Influence on Taste in Carrots

Research has identified that 1,9,16-Heptadecatriene-4,6-diyne-3,8-diol, among other related compounds, contributes significantly to the bitter off-taste in carrots and carrot products. This finding has implications for the food industry, particularly in the production and quality control of carrot-derived products (Czepa & Hofmann, 2004).

Identification in Various Species

The compound has been identified in various species, serving as a chemo-taxonomic marker. For example, it was isolated from the acarid mite, Caloglyphus polyphyllae, helping in the species' identification (Shimizu et al., 1999). Additionally, it's presence in natural sources like Artemisia halodendron has been linked to anti-inflammatory activity (Jin et al., 2019).

Pharmacokinetics and Nutraceutical Properties

An in-silico pharmacokinetics study on 1,9,16-Heptadecatriene-4,6-diyne-3,8-diol highlighted its potential as an anticancer agent and a bioactive component in nutraceuticals, particularly in carrots (Okoli et al., 2019).

Synthesis and Chemical Studies

Various studies have explored the synthesis of this compound and its congeners, contributing to the understanding of its chemical nature and potential applications in different fields, including pharmaceuticals and agriculture (Kumaraswamy & Sadaiah, 2012).

properties

CAS RN

63898-22-6

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(3S,8S,9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10-/t16-,17-/m0/s1

InChI Key

OLUQMFYBNOJBQQ-RCQSYPNMSA-N

Isomeric SMILES

C=CCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O

SMILES

C=CCCCCCC=CC(C#CC#CC(C=C)O)O

Canonical SMILES

C=CCCCCCC=CC(C#CC#CC(C=C)O)O

synonyms

1,9,16-heptadecatriene-4,6-diyne-3,8-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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